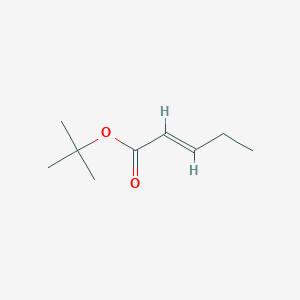

tert-butyl (E)-pent-2-enoate

CAS No.:

Cat. No.: VC17210196

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O2 |

|---|---|

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | tert-butyl (E)-pent-2-enoate |

| Standard InChI | InChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |

| Standard InChI Key | RMMULFUBQFKFRL-VOTSOKGWSA-N |

| Isomeric SMILES | CC/C=C/C(=O)OC(C)(C)C |

| Canonical SMILES | CCC=CC(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Features

tert-Butyl (E)-pent-2-enoate belongs to the class of enoate esters, with the general formula . Its structure features a tert-butyl group () attached to an ester carbonyl, followed by a pent-2-enoate backbone in the E configuration. The trans geometry of the double bond () ensures minimal steric hindrance between the tert-butyl group and the alkyl chain, enabling selective reactivity in conjugate addition reactions .

The compound’s stereoelectronic profile is defined by:

-

Electron-deficient double bond: The ester carbonyl polarizes the double bond, making the β-carbon electrophilic.

-

Steric protection: The bulky tert-butyl group shields the carbonyl oxygen, directing nucleophilic attacks to the β-position.

-

Conformational rigidity: The E configuration restricts rotation around the double bond, stabilizing transition states in asymmetric reactions .

These attributes make it an ideal substrate for enantioselective transformations, as evidenced by its use in synthesizing β-mercaptoesters with up to 93:7 enantiomeric ratio (er) .

Synthesis and Reaction Methodology

Preparation of tert-Butyl (E)-pent-2-enoate

While commercial routes exist for simpler crotonate esters (e.g., methyl crotonate), tert-butyl (E)-pent-2-enoate is typically synthesized via Horner-Wadsworth-Emmons olefination or Wittig reactions. A representative procedure involves:

-

Olefination: Reacting tert-butyl glyoxylate with triethyl phosphonoacetate in the presence of a base (e.g., NaH).

-

Purification: Isolation via flash column chromatography using petroleum ether/diethyl ether mixtures .

The product is obtained as a colorless liquid, with structural confirmation provided by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Catalytic Asymmetric Sulfa-Michael Addition

tert-Butyl (E)-pent-2-enoate has been employed in enantioselective sulfa-Michael reactions using bifunctional iminophosphorane catalysts. A notable example is the synthesis of tert-butyl (S)-3-(propylthio)pentanoate (4o):

Procedure:

-

Catalyst: Iminophosphorane 1g (10 mol%)

-

Conditions: EtO solvent, 0°C, 72 hours

-

Reagents: 1-Propanethiol (3.0 eq)

-

Yield: 84%

Mechanistic Insights:

The catalyst activates both the thiol nucleophile (via Brønsted basicity) and the enoate electrophile (via hydrogen bonding), aligning reactants in a chiral environment to favor the (S)-configured product .

Applications in Organic Synthesis

Chiral β-Mercaptoester Production

tert-Butyl (E)-pent-2-enoate serves as a precursor to β-mercaptoesters, which are pivotal in peptide mimetics and enzyme inhibitors. Key derivatives include:

| Product Name | Yield (%) | er | Optical Rotation () |

|---|---|---|---|

| (S)-3-(Propylthio)pentanoate | 84 | 93:7 | -1.2 (c 1.24, CHCl) |

| (R)-3-((4-Methoxybenzyl)thio)-3-phenylpropanoate | 98 | 88:12 | +89.0 (c 1.0, CHCl) |

These compounds are characterized by HPLC and polarimetry, with applications in drug discovery and materials science .

Functional Group Compatibility

The tert-butyl ester’s stability under acidic and basic conditions allows sequential functionalization:

-

Deprotection: Cleavage with trifluoroacetic acid (TFA) yields free carboxylic acids.

-

Cross-coupling: Suzuki-Miyaura reactions at the β-position enable carbon-carbon bond formation.

Comparative Analysis with Related Esters

tert-Butyl (E)-pent-2-enoate exhibits distinct reactivity compared to analogous enoates:

| Compound | Key Difference | Reactivity Impact |

|---|---|---|

| tert-Butyl (E)-but-2-enoate | Shorter carbon chain | Reduced steric hindrance, faster kinetics |

| tert-Butyl pent-4-enoate | Double bond at C4-C5 | Altered regioselectivity in additions |

| Methyl (E)-pent-2-enoate | Methyl ester vs. tert-butyl | Lower thermal stability |

The tert-butyl group’s bulkiness uniquely moderates reaction rates and stereochemical outcomes, making it preferable in catalysis requiring precise steric control .

Future Research Directions

Despite its utility, gaps remain in understanding tert-butyl (E)-pent-2-enoate’s full potential:

-

Catalyst Scope: Expanding bifunctional catalysts to non-thiol nucleophiles (e.g., amines).

-

Theoretical Studies: DFT calculations to map transition-state geometries.

-

Biomedical Applications: Evaluating β-mercaptoester derivatives as protease inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume